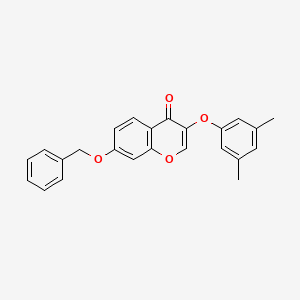![molecular formula C22H19ClN2O3 B11652169 N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B11652169.png)
N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-cloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)fenil]-2-fenilacetamida es un compuesto orgánico complejo con un potencial significativo en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un anillo fenilo sustituido con cloro y una porción hexahidroisoindol. Su fórmula molecular es C22H19ClN2O3, y tiene un peso molecular de 394.85 g/mol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[2-cloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)fenil]-2-fenilacetamida generalmente involucra reacciones orgánicas multipaso. Un método común comienza con la preparación del derivado isoindol, que luego se hace reaccionar con un derivado de benceno sustituido con cloro en condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o tolueno, y catalizadores como paladio sobre carbono (Pd/C) para facilitar las reacciones de acoplamiento.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores por lotes a gran escala donde los reactivos se combinan bajo condiciones optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la recristalización y la cromatografía para purificar el producto final. Las medidas de seguridad son cruciales debido al uso de productos químicos y condiciones potencialmente peligrosos.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[2-cloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)fenil]-2-fenilacetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3), lo que lleva a la formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando reactivos como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4), lo que da como resultado la formación de alcoholes o aminas.
Sustitución: El grupo cloro en el anillo fenilo puede ser sustituido por nucleófilos como aminas o tioles en condiciones apropiadas, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)
Sustitución: Aminas, tioles, a menudo en presencia de una base como hidróxido de sodio (NaOH) o carbonato de potasio (K2CO3)
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-[2-cloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)fenil]-2-fenilacetamida tiene diversas aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus potenciales interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos.
Medicina: Se investiga por sus potenciales propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual N-[2-cloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)fenil]-2-fenilacetamida ejerce sus efectos involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de vías bioquímicas. Por ejemplo, sus potenciales efectos antiinflamatorios podrían deberse a la inhibición de enzimas clave involucradas en la respuesta inflamatoria.
Comparación Con Compuestos Similares
Compuestos Similares
- N-[2-cloro-4-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)fenil]-2-hidroxibenzamida
- N-(3-cloro-1,4-dioxo-1,4-dihidronaftalen-2-il)-N-(2-metoxietil)acetamida
Unicidad
En comparación con compuestos similares, N-[2-cloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)fenil]-2-fenilacetamida es única debido a sus características estructurales específicas, como la porción hexahidroisoindol y el grupo fenilacetamida. Estos elementos estructurales contribuyen a su reactividad química distintiva y potenciales actividades biológicas.
Esta descripción detallada proporciona una comprensión integral de N-[2-cloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)fenil]-2-fenilacetamida, destacando su síntesis, reacciones, aplicaciones y propiedades únicas
Propiedades
Fórmula molecular |
C22H19ClN2O3 |
|---|---|
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
N-[2-chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H19ClN2O3/c23-18-13-15(25-21(27)16-8-4-5-9-17(16)22(25)28)10-11-19(18)24-20(26)12-14-6-2-1-3-7-14/h1-7,10-11,13,16-17H,8-9,12H2,(H,24,26) |
Clave InChI |
CNVKMNYNGUBJLS-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC2C1C(=O)N(C2=O)C3=CC(=C(C=C3)NC(=O)CC4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652095.png)
![Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11652096.png)
![4-(Hexyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B11652101.png)
![[2-Benzoylamino-3-(4-fluoro-phenyl)-acryloylamino]-acetic acid](/img/structure/B11652107.png)

![(6Z)-2-cyclohexyl-6-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652119.png)
![4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11652125.png)
![methyl 2-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652130.png)
![N-[(1E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11652131.png)
![Ethyl 1,14-dimethyl-4,10-DI(1-naphthyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B11652138.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652139.png)
![3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11652149.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11652156.png)

